2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride
Overview
Description
The compound “2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (CF3) is a common functional group in organic chemistry, known for its high electronegativity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group, which is known for its high electronegativity .Scientific Research Applications
Application
This research focuses on the enantioselective construction methods of chiral derivatives of α-tertiary amines using acyclic and cyclic trifluoromethylketimines . The importance of a trifluoromethyl group in the structure of ketimine substrates for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts is emphasized .
Method
An original stereoselective approach to the production of both enantiomers of 2-amino-2-phenyl-3,3,3-trifluoropropanoic acid was developed according to the Strecker reaction with trimethylsilyl cyanide (TMSCN) .
Results
The practical application of these chiral products in medicinal chemistry is covered .
2. Synthesis of 4-Amino-3-trifluoromethylpyrazoles
Application
The research explores the processes of 4-nitroso-3-trifluoromethylpyrazoles reduction under various conditions . The functionalization of the pyrazole scaffold makes it possible to obtain compounds with various pharmacological activities .
Method
The optimal conditions for the synthesis of 4-amino-3-trifluoromethylpyrazoles are the catalytic hydrogenation of 4-nitrosopyrazoles in ethanol under pressure (p 10 atm) at 50°C for 5–6 h .
Results
To obtain 4-amino-3-trifluoromethylpyrazoles, a similar reduction of 4-arylazo-3-trifluoromethylpyrazoles can be used .
3. Reduction of Trifluoromethyl-containing 4-Nitroso- and 4-Arylazopyrazoles
Application
This research explores the reduction processes of 4-nitroso-3-trifluoromethylpyrazoles under various conditions . The functionalization of the pyrazole scaffold makes it possible to obtain compounds with various pharmacological activities .
Method
The optimal method for the synthesis of 4-amino-3-trifluoromethylpyrazoles consists in the 5–6 h hydrogenation of 4-nitrosopyrazoles under pressure (p 10 atm) in the presence of a Pd/C catalyst at 50°С in ethanol .
Results
To obtain 4-amino-3-trifluoromethylpyrazoles, a similar reduction of 4-arylazo-3-trifluoromethylpyrazoles can be used .
4. Synthesis of Anti-depressant Molecules
Application
This research focuses on the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
Method
The hydrogenated product was cyclized by first treating it with 2 M H2SO4 to release a free acid, and then with chloro-sulfonic acid to produce tetralone 246 91% of the time . Tetralone 246 was then employed to develop sertraline 34 by reductive amination with methylamine .
Results
Depression, a common mood syndrome, is triggered by the improper release of monoamine neurotransmitters as noradrenaline, dopamine also serotonin in the CNS with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
5. Trifluoromethylation of Secondary Amines
Application
This research explores a newly developed CF3SO2Na-based trifluoromethylation of secondary amines . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .
Method
The optimal conditions for the synthesis of trifluoromethyl amines involve the use of CF3SO2Na .
Results
This method complements the established synthesis strategy of trifluoromethyl amines .
6. Synthetic Design of Chiral α-Tertiary Amines
Application
This research focuses on the enantioselective construction methods of chiral derivatives of α-tertiary amines using acyclic and cyclic trifluoromethylketimines . The importance of a trifluoromethyl group in the structure of ketimine substrates for effective asymmetric addition of C-nucleophilic reagents in the presence of metal complex catalysts or organocatalysts is emphasized .
Method
An original stereoselective approach to the production of both enantiomers of 2-amino-2-phenyl-3,3,3-trifluoropropanoic acid was developed according to the Strecker reaction with trimethylsilyl cyanide (TMSCN) .
Results
The practical application of these chiral products in medicinal chemistry is covered .
Future Directions
properties
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14;/h1H,2,10H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYDTUZVIYLKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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